N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
“N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a pyrazole ring, a morpholine ring, and an acetamidophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrazole ring.
Attachment of the acetamidophenyl group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other pyrazole derivatives, morpholine-containing compounds, and acetamidophenyl derivatives.
Examples: Celecoxib (a pyrazole derivative used as an anti-inflammatory drug), Morpholine (a common chemical intermediate), and Paracetamol (an acetamidophenyl derivative used as an analgesic).
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-17(29)24-19-7-9-20(10-8-19)25-22(30)16-28-15-21(18-5-3-2-4-6-18)23(26-28)27-11-13-31-14-12-27/h2-10,15H,11-14,16H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGGADVINKOOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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